molecular formula C9H4ClN3O2 B1391033 4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol CAS No. 1198475-28-3

4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol

Cat. No. B1391033
CAS RN: 1198475-28-3
M. Wt: 221.6 g/mol
InChI Key: SYUZMWVIBKXLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol” is represented by the InChI code: 1S/C9H4ClN3O2 . The average mass is 221.600 Da and the monoisotopic mass is 220.999207 Da .

Scientific Research Applications

Antitumor Activity

4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol derivatives have been explored for their potential in cancer treatment. Research has demonstrated the synthesis of new amino derivatives of pyrido3',2':4,5thieno[3,2-d]pyrimidines, some of which showed pronounced antitumor activity. These activities were influenced by the nature of the amine fragments in the compound structure (Sirakanyan et al., 2019).

Anticonvulsive Properties

Compounds derived from this compound have shown promising results in anticonvulsive applications. Specifically, 7-amino derivatives of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and identified for their anticonvulsant properties (Sirakanyan et al., 2013).

Antimicrobial Activity

Several derivatives of this compound have been investigated for their antimicrobial potential. Research indicates that certain synthesized compounds exhibit significant antibacterial and antifungal activities, with varying effects on different bacterial and fungal strains (Sirakanyan et al., 2020).

Phosphodiesterase Type 4 Inhibitors

This class of compounds has been explored for its role as phosphodiesterase type 4 (PDE4) inhibitors. This is particularly significant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationships within this series are crucial for increasing the potency of these compounds on the enzyme (Taltavull et al., 2011).

Synthesis of New Heterocyclic Systems

The reactivity of this compound derivatives has led to the synthesis of new heterocyclic systems. These include thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines, expanding the range of potential applications in various medicinal and chemical contexts (Sirakanyan et al., 2015).

Ser/Thr Kinase Inhibitors

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against serine/threonine kinases. These compounds have potential therapeutic applications in cancer treatment due to their ability to inhibit specific kinases (Deau et al., 2013).

properties

IUPAC Name

6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O2/c10-7-6-5(12-9(14)13-7)4-2-1-3-11-8(4)15-6/h1-3H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUZMWVIBKXLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(NC(=O)N=C23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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